ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate
Overview
Description
Ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate, also known as EAHB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate is not fully understood, but it is believed to involve the chelation of metal ions, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have antioxidant properties and to be a potent inhibitor of matrix metalloproteinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate. One area of interest is the development of new synthetic methods for producing this compound in larger quantities. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Scientific Research Applications
Ethyl 4-{[4-(allyloxy)-2-hydroxybenzoyl]amino}benzoate has been used in various scientific research studies due to its potential as a fluorescent probe for the detection of metal ions. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Properties
IUPAC Name |
ethyl 4-[(2-hydroxy-4-prop-2-enoxybenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-11-25-15-9-10-16(17(21)12-15)18(22)20-14-7-5-13(6-8-14)19(23)24-4-2/h3,5-10,12,21H,1,4,11H2,2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSHTIOGRBBSLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OCC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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